1-(2-Chloro-5-methylphenyl)ethan-1-amine
Overview
Description
1-(2-Chloro-5-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol . This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with an ethanamine side chain. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 1-(2-Chloro-5-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination, using reagents such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine source.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol, under mild conditions to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(2-Chloro-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-5-methylphenyl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-Chloro-5-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:
1-(2-Chloro-4-methylphenyl)ethan-1-amine: Similar structure but with the methyl group in a different position.
1-(2-Chloro-5-methylphenyl)propan-1-amine: Similar structure but with an additional carbon in the side chain.
1-(2-Bromo-5-methylphenyl)ethan-1-amine: Similar structure but with a bromo group instead of a chloro group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring.
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKNLBBVVQWPHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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